
P7170
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P7170 is an anti-cancer agent active as an mTORC1/C2 and activin receptor-like kinase 1 (ALK1) inhibitor.
Applications De Recherche Scientifique
Non-Small Cell Lung Cancer (NSCLC)
P7170 has shown promising results in various NSCLC cell lines:
- Cell Growth Inhibition : In vitro studies demonstrated that this compound inhibited the growth of NSCLC cell lines with IC50 values ranging from 0.9 to 7 nM. Notably, it induced apoptosis in sensitive cell lines while also suppressing tumor growth in xenograft models .
- Tumor Xenograft Studies : In vivo studies using nude mice bearing xenografts of human NSCLC cells (H1650, H1975, H460) showed significant tumor growth inhibition. For instance, at a dosage of 15 mg/kg, tumor growth was inhibited by up to 92% .
Estrogen Receptor-Positive Breast Cancer
This compound's efficacy extends to ER+ breast cancer:
- Inhibition of Tumor Growth : Research indicates that this compound can completely inhibit MCF-7 tumor growth and significantly suppress the proliferation of fulvestrant-resistant T47D tumors. The primary mechanism appears to be through mTOR inhibition rather than direct apoptosis induction .
- Potential for Combination Therapies : Given its unique action on both mTOR and PI3K pathways, this compound is being explored for use in combination with other therapies to overcome resistance mechanisms in breast cancer treatments .
Table 1: Efficacy of this compound in NSCLC Xenograft Models
Cell Line | Dosage (mg/kg) | Percent Tumor Growth Inhibition | p-value |
---|---|---|---|
H1650 | 5 | 70% | < 0.001 |
H1975 | 5 | 45% | < 0.01 |
H460 | 5 | 53% | < 0.001 |
H1650 | 15 | 92% | < 0.001 |
H1975 | 15 | 66% | < 0.001 |
H460 | 15 | 88% | < 0.0001 |
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | ~3 hours |
Volume of Distribution | ~50 L |
Clearance | Low |
Analyse Des Réactions Chimiques
Biochemical Inhibition of mTOR Signaling
P7170 directly targets mTOR complexes, leading to downstream pathway suppression:
-
Phosphorylation inhibition :
-
Kinase activity :
Target IC₅₀ (nM) Mechanism PI3Kα 2.2 Competitive ATP inhibition mTOR 4.4 Allosteric inhibition JAK2 39 Competitive substrate binding Feedback mechanisms limit PI3K inhibition efficacy in intact cells, whereas mTOR inhibition dominates cellular responses .
Apoptosis Induction via Caspase Activation
This compound triggers apoptosis in NSCLC cells through:
STAT3 Pathway Suppression
JAK2 inhibition by this compound reduces STAT3 activation:
-
STAT3 reporter assay :
-
Phospho-STAT3 (Y705) : Nuclear staining reduced by 60–80% in A549 cells (0.1–1 μM this compound) .
Pharmacokinetic and Pharmacodynamic Profile
In vivo studies in H460 xenograft mice reveal:
Table 1: Tumor-to-Plasma Ratios of this compound
Dose (mg/kg/day) | Tumor Concentration (ng/g) | Plasma Concentration (ng/mL) | Tumor:Plasma Ratio |
---|---|---|---|
1 | 45 ± 8 | 15 ± 3 | 3:1 |
20 | 620 ± 90 | 55 ± 10 | 11:1 |
-
Key PD effects :
Mechanistic Synergy in NSCLC Suppression
This compound’s dual mTOR/JAK2 inhibition disrupts survival pathways:
-
Clonogenic assays : IC₅₀ = 10 nM (A431 cells) vs. 5–7 nM in KRAS-mutant lines .
-
Colony formation : 80% reduction in soft-agar assays (H460 cells) .
LC-MS/MS Quantification of this compound
Propriétés
Numéro CAS |
1799702-72-9 |
---|---|
Formule moléculaire |
C21H16F3N9 |
Poids moléculaire |
451.42 |
Nom IUPAC |
8-Amino-1-[6-(cyano-dimethyl-methyl)-pyridin-3-yl]-3-methyl-7-trifluoromethyl-1,3-dihydro-1,3,5,9-tetraaza-cyclopenta[a]naphthalen-2-ylidene-cyanamide |
InChI |
InChI=1S/C21H16F3N9/c1-20(2,9-25)15-5-4-11(7-29-15)33-17-14(32(3)19(33)30-10-26)8-28-13-6-12(21(22,23)24)18(27)31-16(13)17/h4-8H,1-3H3,(H2,27,31)/b30-19+ |
Clé InChI |
VGAYQXQQPMBRDX-NDZAJKAJSA-N |
SMILES |
N#C/N=C(N1C2=CC=C(C(C)(C#N)C)N=C2)\N(C)C3=C1C4=NC(N)=C(C(F)(F)F)C=C4N=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
P-7170; P7170; P 7170 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.